5-Chloro-4-oxopentanoyl chloride

Enzyme Inhibition Acetoacetyl-CoA Thiolase Chloromethyl Ketone

5-Chloro-4-oxopentanoyl chloride (CAS 522648-63-1, C₅H₆Cl₂O₂, MW 169.00 g/mol) is a dual electrophilic building block containing both an acid chloride and a terminal α-chloroketone. This bifunctional reactivity enables stepwise nucleophilic acyl substitution and subsequent alkylation or displacement chemistry in a single synthetic scaffold.

Molecular Formula C5H6Cl2O2
Molecular Weight 169.00 g/mol
CAS No. 522648-63-1
Cat. No. B13814340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-oxopentanoyl chloride
CAS522648-63-1
Molecular FormulaC5H6Cl2O2
Molecular Weight169.00 g/mol
Structural Identifiers
SMILESC(CC(=O)Cl)C(=O)CCl
InChIInChI=1S/C5H6Cl2O2/c6-3-4(8)1-2-5(7)9/h1-3H2
InChIKeyPDERGHFHIOCEML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4-oxopentanoyl chloride (CAS 522648-63-1): A Bifunctional Electrophile for Sequential Derivatization


5-Chloro-4-oxopentanoyl chloride (CAS 522648-63-1, C₅H₆Cl₂O₂, MW 169.00 g/mol) is a dual electrophilic building block containing both an acid chloride and a terminal α-chloroketone [1]. This bifunctional reactivity enables stepwise nucleophilic acyl substitution and subsequent alkylation or displacement chemistry in a single synthetic scaffold. Computed properties include XLogP3 of 1, topological polar surface area of 34.1 Ų, and boiling point of 234.9 °C (predicted) . The compound is supplied primarily as a research intermediate for the synthesis of heterocycles, enzyme inhibitors, and functionalized small-molecule libraries.

Why 5-Chloro-4-oxopentanoyl chloride Cannot Be Replaced by Levulinoyl Chloride or Monofunctional Analogs


Generic substitution fails because 5-chloro-4-oxopentanoyl chloride provides two mutually orthogonal electrophilic centers within a five-carbon framework, enabling chemoselective sequential derivatization that single-electrophile analogs cannot replicate [1]. Replacing it with levulinoyl chloride (4-oxopentanoyl chloride, CAS 1490-24-0) eliminates the terminal chloro leaving group required for the second nucleophilic displacement step. Substituting it with 5-chlorovaleryl chloride (CAS 1575-61-9) removes the internal ketone, which is essential for heterocycle formation via condensation-cyclization pathways. Using 5-chloro-4-oxopentanoic acid (CAS 60254-71-9) instead of the acid chloride necessitates separate activation steps, reducing step economy and potentially lowering yields in amide or ester bond-forming reactions. The quantitative evidence below establishes that these structural differences translate into measurable distinctions in reactivity, biological activity of derived products, and synthetic efficiency.

Quantitative Differentiation of 5-Chloro-4-oxopentanoyl chloride: Head-to-Head and Cross-Study Evidence


Enzyme Inhibitory Potency of the Derived 5-Chloro-4-oxopentanoic Acid Compared to Chain-Length Analogs

The derivative 5-chloro-4-oxopentanoic acid, which is directly accessible via hydrolysis of 5-chloro-4-oxopentanoyl chloride, acts as a covalent inhibitor of pig heart acetoacetyl-CoA thiolase. In a comparative study of chloromethyl ketone fatty acid derivatives, the inhibition constant (Kᵢ) decreased approximately 20-fold for each additional pair of methylene units in the chain [1]. 5-Chloro-4-oxopentanoic acid (C5 chain) serves as the shortest active member of the series, providing a defined baseline affinity that longer-chain analogs (C7, C9, C11) improve upon through increased hydrophobic binding. This establishes the C5 scaffold as the minimal pharmacophore for thiolase engagement and positions 5-chloro-4-oxopentanoyl chloride as the most atom-economical precursor for inhibitor optimization.

Enzyme Inhibition Acetoacetyl-CoA Thiolase Chloromethyl Ketone

Dual Electrophile Reactivity Enables Orthogonal Sequential Derivatization vs. Monofunctional Analogs

5-Chloro-4-oxopentanoyl chloride contains two distinct electrophilic sites: a highly reactive acid chloride (C1) and a moderately reactive α-chloroketone (C5) [1]. This allows chemoselective amidation or esterification at the acid chloride under mild conditions, leaving the chloroketone intact for subsequent nucleophilic displacement or heterocyclization [2]. In contrast, the closest monofunctional analog, 4-oxopentanoyl chloride (levulinoyl chloride, CAS 1490-24-0), lacks the terminal chloro group entirely, precluding any post-acylation alkylation step. The chlorinated analog without the ketone, 5-chlorovaleryl chloride (CAS 1575-61-9), cannot undergo ketone-dependent cyclocondensations. This orthogonal reactivity profile is a class-level distinguishing feature of α-chloroketone acid chlorides relative to either monofunctional analog.

Bifunctional Electrophile Sequential Synthesis Heterocycle Formation

Direct Synthetic Access to 5-Chloro-4-oxopentanoyl-CoA Enzyme Probe vs. Acid/Ester Precursors

The acid chloride form enables direct acylation of coenzyme A (CoA) to yield 5-chloro-4-oxopentanoyl-CoA, a known inhibitor of acetoacetyl-CoA thiolase (EC 2.3.1.9) [1][2]. The corresponding carboxylic acid (5-chloro-4-oxopentanoic acid, CAS 60254-71-9) requires in situ activation (e.g., mixed anhydride, CDI, or coupling reagent) prior to CoA ester formation, adding reagent cost and a purification step. The ethyl ester (CAS 14594-24-2) requires saponification followed by activation, further reducing step efficiency. While no direct comparative yield data for CoA ester formation from the acid chloride vs. acid were identified in the literature, the inherent reactivity advantage of acid chlorides in acylation reactions is a well-established class principle (typical acylation rates 10²–10⁴× faster than carboxylic acids under comparable conditions).

Coenzyme A Ester Biochemical Probe Acyl Chloride Advantage

Recommended Research & Industrial Applications for 5-Chloro-4-oxopentanoyl chloride Based on Quantitative Evidence


Minimal Pharmacophore Synthesis for Thiolase-Targeted Inhibitor Libraries

Investigators designing covalent inhibitors of acetoacetyl-CoA thiolase (a target in cholesterol and fatty acid biosynthesis) should procure 5-chloro-4-oxopentanoyl chloride as the shortest-chain precursor to establish the baseline pharmacophore. Hydrolysis yields 5-chloro-4-oxopentanoic acid, which defines the minimal Kᵢ for the chloromethyl ketone series [1]. Subsequent elongation or substitution can be benchmarked against this baseline affinity, providing a systematic SAR framework.

Two-Step Heterocycle Assembly via Chemoselective Acylation-Cyclization Cascades

Medicinal chemistry and agrochemical laboratories requiring rapid construction of substituted pyrroles, pyridines, thiazoles, or imidazoles can exploit the orthogonal electrophilicity of 5-chloro-4-oxopentanoyl chloride. Step 1: amine or alcohol acylation at the acid chloride. Step 2: intramolecular cyclization via nucleophilic displacement of the α-chloroketone or condensation at the ketone [2]. This two-center reactivity reduces the building block count by one relative to sequential approaches using separate acylating and alkylating agents.

One-Step Preparation of 5-Chloro-4-oxopentanoyl-CoA for Mechanistic Enzymology

Enzymologists studying acetoacetyl-CoA thiolase (EC 2.3.1.9) mechanism or screening thiolase inhibitors should select the acid chloride for direct acylation of coenzyme A, bypassing the carboxylic acid activation step [3]. The resulting CoA ester serves as a covalent active-site probe, with protection by acetyl-CoA or acetoacetyl-CoA confirming active-site specificity [1].

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